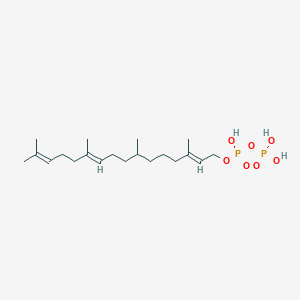

Dihydrogeranylgeranyl diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydrogeranylgeranyl diphosphate is a diterpenoid.

Aplicaciones Científicas De Investigación

Applications in Cancer Therapy

1. Targeting Geranylgeranyl Diphosphate Synthase (GGDPS)

DGGPP is significant in cancer research due to its role in protein geranylgeranylation, which affects cell proliferation and survival. Inhibitors targeting GGDPS have shown promising anti-cancer effects by disrupting the geranylgeranylation process. For instance, studies demonstrate that GGDPS inhibitors can lead to anti-proliferative effects in various cancer cell lines by impairing the localization and function of small GTPases involved in oncogenic signaling pathways .

2. Case Studies on GGDPS Inhibition

- In Vitro Studies : Research indicates that specific inhibitors of GGDPS, such as nitrogen-containing bisphosphonates, can significantly reduce the growth of cancer cells by inhibiting protein geranylgeranylation .

- Preclinical Models : In mouse xenograft models, dual inhibitors targeting both farnesyl diphosphate synthase and GGDPS showed delayed tumor growth .

Applications in Metabolic Engineering

1. Plant Biotechnology

DGGPP is utilized in metabolic engineering to enhance the production of valuable metabolites in plants. For example, it serves as a precursor for the biosynthesis of carotenoids and other terpenoids that are essential for plant health and human nutrition .

2. Engineering Pathways for Enhanced Production

Recent advancements have focused on manipulating the mevalonate pathway to increase DGGPP levels in plants, leading to improved yields of terpenoid compounds. This has been demonstrated through genetic modifications that enhance the expression of enzymes involved in the MVA pathway .

Data Table: Summary of DGGPP Applications

Análisis De Reacciones Químicas

Protein Prenylation

GGPP serves as a substrate for protein geranylgeranylation, a post-translational modification critical for membrane localization of small GTPases (e.g., Rho, Rab families):

GGPP+Protein CysteineGGTaseGeranylgeranylated Protein+PPi

-

Biological Impact : Essential for cellular signaling, cytoskeletal regulation, and vesicle trafficking .

Comparative Analysis of GGPP-Related Reactions

| Reaction Type | Substrates | Products | Enzyme | Biological Role |

|---|---|---|---|---|

| Prenylation | GGPP, Protein-Cysteine | Geranylgeranylated Protein | GGTase | Membrane signaling |

| Phytoene Synthesis | 2 GGPP | Phytoene + 2 PPᵢ | Phytoene Synthase | Carotenoid biosynthesis |

| Condensation (GGPP Synthesis) | FPP + IPP | GGPP + PPᵢ | GGDPS | Isoprenoid chain elongation |

Research Gaps and Limitations

While GGPP is well-characterized, dihydrogeranylgeranyl diphosphate is not directly mentioned in the provided sources. Potential hypotheses for its reactivity could include:

-

Hydrogenation of GGPP : Reduction of double bonds in GGPP to form dihydro derivatives.

-

Enzymatic Modifications : Role in alternative biosynthetic pathways (e.g., diterpenoid synthesis).

Propiedades

Fórmula molecular |

C20H38O7P2 |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

phosphono [(2E,10E)-3,7,11,15-tetramethylhexadeca-2,10,14-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C20H38O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,15,19H,6-8,10,12-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,20-15+ |

Clave InChI |

YJGANOFPASCZBK-VPMBNJIQSA-N |

SMILES isomérico |

CC(CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CC/C=C(\C)/CCC=C(C)C |

SMILES canónico |

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)CCC=C(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.